Product packaging for 5-Hydroxypicolinaldehyde thiosemicarbazone(Cat. No.:CAS No. 19494-89-4)

5-Hydroxypicolinaldehyde thiosemicarbazone

Cat. No.: B1680112
CAS No.: 19494-89-4
M. Wt: 196.23 g/mol
InChI Key: LJHGXGDHNOZLFT-UHFFFAOYSA-N
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Description

5-Hydroxypicolinaldehyde thiosemicarbazone (CAS 19494-89-4) is a thiosemicarbazone derivative with the molecular formula C7H8N4OS and an average mass of 196.228 Da . This compound is of significant interest in medicinal chemistry and chemical biology research, primarily due to its role as a potent metal chelator and its subsequent biological activities. Thiosemicarbazones are a well-studied class of compounds known for their diverse pharmacological potential, including anticancer properties . A key area of investigation for this compound is its application in oncology research. While the metal-free ligand may exhibit low cytotoxicity, studies have shown that its coordination with metal ions, particularly copper(II), can lead to a strong enhancement of antiproliferative activity against various human cancer cell lines, such as cervical adenocarcinoma (HeLa), alveolar basal adenocarcinoma (A549), and colon carcinoma (LS174) . The mechanism of action for thiosemicarbazones and their metal complexes in anticancer research is multifaceted, often involving the inhibition of crucial enzymes like ribonucleotide reductase (RNR) - a key enzyme in DNA synthesis - and topoisomerase IIα (Topo IIα) . The compound is also a valuable building block in chemical synthesis for creating hybrid molecules with improved properties. Researchers have attached it to other pharmacophores, such as piperazine and morpholine rings, to modulate the lipophilicity and aqueous solubility of potential drug candidates . From a safety perspective, an intraperitoneal LD50 value of 641 mg/kg has been reported in rodent models . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound for in vitro studies in areas including anticancer drug development, metallobiochemistry, and as a precursor for the synthesis of novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N4OS B1680112 5-Hydroxypicolinaldehyde thiosemicarbazone CAS No. 19494-89-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19494-89-4

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

[(5-hydroxypyridin-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C7H8N4OS/c8-7(13)11-10-3-5-1-2-6(12)4-9-5/h1-4,12H,(H3,8,11,13)

InChI Key

LJHGXGDHNOZLFT-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1O)C=NNC(=S)N

Isomeric SMILES

C1=C/C(=C/NNC(=S)N)/N=CC1=O

Canonical SMILES

C1=CC(=NC=C1O)C=NNC(=S)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC107392;  NSC-107392;  NSC 107392; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for 5 Hydroxypicolinaldehyde Thiosemicarbazone

Established Synthetic Pathways for the Parent Compound

The synthesis of 5-Hydroxypicolinaldehyde (B1296277) thiosemicarbazone is typically achieved through a two-step process. The initial step involves the synthesis of the precursor aldehyde, 5-hydroxypicolinaldehyde. Subsequently, this aldehyde undergoes a condensation reaction with thiosemicarbazide (B42300) to yield the final product.

A common route to 5-hydroxypicolinaldehyde begins with a suitable precursor such as 5-hydroxy-2-pyridinemethanol. The synthesis of 5-hydroxy-2-pyridinemethanol itself can be accomplished through various published methods. Once obtained, the alcoholic group of 5-hydroxy-2-pyridinemethanol is oxidized to an aldehyde. This oxidation can be carried out using a variety of oxidizing agents, with manganese dioxide (MnO2) being a frequently employed reagent for this transformation due to its selectivity for oxidizing allylic and benzylic alcohols. The reaction is typically performed in an inert solvent, such as chloroform (B151607) or dichloromethane, at room temperature or with gentle heating.

An alternative approach involves protecting the hydroxyl group of a precursor, such as 5-chloropicolinaldehyde, followed by nucleophilic substitution to introduce the hydroxyl group. For instance, the hydroxyl group can be protected as a benzyl (B1604629) ether. The synthesis of 5-benzyloxypicolinaldehyde can be achieved from commercially available starting materials. Subsequent deprotection of the benzyl group yields 5-hydroxypicolinaldehyde.

Once 5-hydroxypicolinaldehyde is synthesized and purified, it is reacted with thiosemicarbazide in a condensation reaction to form the thiosemicarbazone. This reaction is generally carried out in a protic solvent, such as ethanol (B145695) or methanol, often with the addition of a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. The mixture is typically heated to reflux for a period of time, and upon cooling, the 5-Hydroxypicolinaldehyde thiosemicarbazone product often precipitates out of the solution and can be collected by filtration.

Interactive Table: Synthetic Pathways for this compound

Step Starting Material Reagents and Conditions Product
Pathway 1: Oxidation
1 5-Hydroxy-2-pyridinemethanol MnO2, Chloroform, Room Temperature 5-Hydroxypicolinaldehyde
2 5-Hydroxypicolinaldehyde Thiosemicarbazide, Ethanol, Acetic acid (cat.), Reflux This compound
Pathway 2: Protection/Deprotection
1 5-Chloropicolinaldehyde Benzyl alcohol, NaH, THF 5-Benzyloxypicolinaldehyde
2 5-Benzyloxypicolinaldehyde H2, Pd/C, Ethanol 5-Hydroxypicolinaldehyde
3 5-Hydroxypicolinaldehyde Thiosemicarbazide, Methanol, Acetic acid (cat.), Reflux This compound

Modification Approaches for the Thiosemicarbazone Moiety

The thiosemicarbazone moiety of this compound offers several sites for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially altered properties. Key modification strategies focus on the terminal N4-amino group and the sulfur atom.

N4-Substitution: The terminal amino group (N4) of the thiosemicarbazone can be readily substituted with various alkyl, aryl, or heterocyclic groups. This is typically achieved by starting with an appropriately substituted thiosemicarbazide in the condensation reaction with 5-hydroxypicolinaldehyde. A general method for preparing N4-substituted thiosemicarbazides involves the reaction of an isothiocyanate with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine. nih.govjuniv.edu For example, reacting phenyl isothiocyanate with hydrazine hydrate yields 4-phenylthiosemicarbazide, which can then be condensed with 5-hydroxypicolinaldehyde to produce N4-phenyl-5-hydroxypicolinaldehyde thiosemicarbazone. Microwave-assisted synthesis has also been reported as an efficient method for the preparation of N1,N4-substituted thiosemicarbazones. nih.govresearchgate.net

S-Alkylation: The sulfur atom of the thiosemicarbazone moiety can exist in a thione-thiol tautomerism. The thiol form can be alkylated to produce S-alkylated derivatives. This modification can influence the lipophilicity and metal-chelating properties of the molecule. The alkylation is typically carried out by treating the thiosemicarbazone with an alkyl halide in the presence of a base.

Strategies for Pyridine (B92270) Ring Substitution and Functionalization

Modification of the pyridine ring of this compound provides another avenue for creating new analogues. Common strategies include etherification of the hydroxyl group and introduction of substituents such as halogens or nitro groups.

Etherification of the 5-Hydroxyl Group: The hydroxyl group at the 5-position of the pyridine ring can be converted into an ether linkage. This can be accomplished through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base (e.g., sodium hydride) and then reacted with an alkyl halide. This modification can significantly alter the solubility and electronic properties of the molecule. For instance, the synthesis of 5-alkoxypicolinaldehyde derivatives can be achieved, which can then be converted to the corresponding thiosemicarbazones. juniv.edu

Halogenation and Nitration: The pyridine ring can be functionalized by introducing halogen atoms (e.g., chlorine, bromine) or a nitro group. Electrophilic aromatic substitution reactions on the pyridine ring are generally challenging due to its electron-deficient nature. However, specific reagents and conditions can be employed for selective halogenation or nitration. For example, various methods for the selective halogenation of pyridines have been developed. nih.govchemrxiv.orgresearchgate.netchemrxiv.orgnih.gov Similarly, nitration of pyridine derivatives can be achieved using nitrating agents under controlled conditions. nuph.edu.uarsc.orgresearchgate.net These substituents can serve as handles for further synthetic transformations or directly influence the biological activity of the resulting compounds. For example, the synthesis of derivatives like 5-chloropicolinaldehyde or 5-nitropicolinaldehyde can provide precursors for a range of thiosemicarbazone analogues.

Rational Design and Synthesis of Analogues and Derivatives

The rational design of analogues and derivatives of this compound is often guided by a specific therapeutic target or desired chemical property. A prominent area of focus for thiosemicarbazones is their ability to chelate metal ions, particularly iron.

The design of novel iron chelators based on the thiosemicarbazone scaffold involves considering the structure-activity relationships of existing compounds. ug.edu.ghsci-hub.boxnih.govresearchgate.netnih.gov For instance, modifications to the pyridine ring and the thiosemicarbazone moiety can influence the stability, redox potential, and biological activity of the resulting iron complexes. Structure-activity relationship studies of pyridine derivatives have shown that the nature and position of substituents can significantly impact their biological effects. nih.govnih.govmdpi.com

By systematically altering the substituents on both the pyridine ring and the thiosemicarbazone portion of the molecule, libraries of compounds can be synthesized and screened for desired properties. For example, introducing different functional groups can modulate lipophilicity, which affects cell permeability, or alter the electronic properties, which can fine-tune the metal-binding affinity and redox activity. This rational approach, informed by an understanding of the underlying chemical principles and biological targets, enables the targeted synthesis of novel this compound analogues with potentially enhanced efficacy or novel applications.

Coordination Chemistry of 5 Hydroxypicolinaldehyde Thiosemicarbazone and Its Metal Complexes

Ligand Properties and Chelation Sites

5-Hydroxypicolinaldehyde (B1296277) thiosemicarbazone is a potent chelating agent, typically acting as a tridentate ligand. The coordination generally involves three donor atoms: the pyridinic nitrogen (Npy), the azomethine nitrogen (Nimine), and the thione/thiolate sulfur (S). This N,N,S-tridentate coordination forms two stable five-membered chelate rings with the metal ion, a structural motif common to this class of ligands. core.ac.uknih.gov

The ligand can exist in two forms: a neutral thione form and a deprotonated thiolate form. In neutral or acidic conditions, it coordinates in its thione form. However, upon deprotonation of the hydrazinic N-H proton under neutral or basic conditions, it coordinates as an anionic ligand in the thiolate form. giqimo.com This deprotonation enhances the stability of the resulting metal complexes. Furthermore, the hydroxyl group (-OH) on the pyridine (B92270) ring can also be deprotonated, allowing the ligand to act as a dianionic O,N,S donor in some complexes, which further stabilizes the coordination sphere. nih.govnih.gov This flexibility in protonation states and donor atoms makes it a highly adaptable ligand for various metal ions and oxidation states. researchgate.net

Stoichiometry and Stability of Metal Ion Complexes

The stoichiometry of metal complexes with 5-Hydroxypicolinaldehyde thiosemicarbazone and related ligands is typically 1:1 or 1:2 (metal:ligand). The formation of either stoichiometry depends on the metal ion, its oxidation state, the reaction conditions, and the presence of other coordinating counter-ions or solvent molecules.

Thiosemicarbazones are renowned for their strong iron-chelating properties, a key factor in their anticancer activity. nih.govnih.gov They interact with cellular iron pools, forming stable complexes that can interfere with iron metabolism and inhibit iron-dependent enzymes like ribonucleotide reductase. researchgate.net this compound forms highly stable complexes with both Fe(II) and Fe(III). The ligand typically coordinates to iron in a 1:2 (Fe:ligand) stoichiometry, forming an octahedral complex where two tridentate ligands occupy the six coordination sites around the iron center. pmf.unsa.ba The resulting Fe(III) complexes can undergo redox cycling to Fe(II) complexes within the cellular environment, a process that can lead to the generation of reactive oxygen species (ROS) via Fenton-like reactions, contributing to their cytotoxic effects. researchgate.netpmf.unsa.ba

Copper(II) complexes of thiosemicarbazones have shown significant biological activity, often exceeding that of the free ligands. nih.govbenthamopenarchives.com this compound readily forms stable complexes with Cu(II). mdpi.com Depending on the reaction conditions, both 1:1 and 1:2 (Cu:ligand) stoichiometries can be formed. In 1:1 complexes, the tridentate ligand coordinates to the copper ion, with the remaining coordination sites being occupied by other ligands such as water, chloride, or nitrate (B79036) ions. researchgate.netresearchgate.net This often results in a square planar or square pyramidal geometry. nih.govresearchgate.net The formation of these complexes significantly influences the redox potential of the copper ion, which is believed to be crucial for their mechanism of action. unipr.it

Solution speciation studies on analogous copper(II)-thiosemicarbazone systems have identified the formation of various complex species depending on the pH. researchgate.net The stability of these complexes is generally high, which is a prerequisite for their biological efficacy.

Beyond iron and copper, this compound and its analogues form stable complexes with other biologically important transition metals, including zinc (Zn), nickel (Ni), and cobalt (Co).

Zinc (Zn) Complexes: Zinc(II) forms stable complexes with thiosemicarbazones. Studies on the closely related 5-Bromosalicylaldehyde thiosemicarbazone show the formation of a 1:1 (Zn:ligand) complex with a high stability constant (log K = 5.62). ekb.egresearchgate.net In these complexes, the ligand typically coordinates as a dianionic ONS tridentate chelator. ekb.egresearchgate.net

Nickel (Ni) Complexes: Nickel(II) complexes with thiosemicarbazones have been extensively studied. orientjchem.org They often exhibit a 1:2 (Ni:ligand) stoichiometry, resulting in octahedral complexes where the ligand coordinates in its deprotonated, tridentate NNS form. nih.govnih.gov Alternatively, square planar geometries can also be observed, particularly when the ligand acts as a bidentate chelator or in the presence of other co-ligands. nih.govresearchgate.net

Cobalt (Co) Complexes: Cobalt(II/III) also forms complexes with thiosemicarbazones. X-ray diffraction studies on related pyridoxal-thiosemicarbazone complexes show Co(II) in a six-coordinate environment, binding to two tridentate ONS ligands to form a distorted octahedral geometry. nih.govresearchgate.net

Structural Characterization of Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional structure of metal complexes. researchgate.netmdpi.com While a specific crystal structure for a this compound complex was not found in the search results, extensive structural data exists for highly analogous compounds, such as 3-hydroxypyridine-2-carbaldehyde thiosemicarbazone and other substituted thiosemicarbazones. This data provides significant insight into the expected coordination geometries, bond lengths, and angles.

For instance, the crystal structure of a diorganotin(IV) complex with the analogous 3-hydroxypyridine-2-carbaldehyde thiosemicarbazone, [SnPh₂(L)(DMSO)], reveals that the ligand coordinates as a dianionic, tridentate ONS donor. nih.gov The geometry around the tin atom is a distorted trigonal bipyramidal.

In a palladium(II) complex with a salicylaldehyde (B1680747) thiosemicarbazone derivative, [Pd(L)(PPh₃)], the ligand coordinates in a tridentate ONS fashion, forming a square planar geometry around the palladium center. researchgate.net The complex exhibits bite angles for the O–Pd–N and N–Pd–S chelate rings of 92.82(7)° and 84.26(5)°, respectively. researchgate.net

Similarly, a copper(II) complex with a pyridoxal-derived thiosemicarbazone shows a square pyramidal geometry, with the tridentate ONN-coordinated ligand and a water molecule forming the equatorial plane, and a nitrate ion in the apical position. researchgate.net

These examples consistently demonstrate the tridentate nature of this class of ligands and the formation of stable five- and six-membered chelate rings. The specific geometry (e.g., octahedral, square planar, square pyramidal) is highly dependent on the central metal ion and its coordination preferences.

Table 1: Representative Crystallographic Data for an Analogous Thiosemicarbazone Metal Complex: [Pd(L1)(PPh₃)] researchgate.netL1 = Salicylaldehyde thiosemicarbazone

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Coordination GeometrySquare Planar
Pd-S Bond Length (Å)2.2619(6)
Pd-O Bond Length (Å)2.0235(15)
Pd-N Bond Length (Å)2.0007(17)
Pd-P Bond Length (Å)2.2562(6)
O-Pd-N Bite Angle (°)92.82(7)
N-Pd-S Bite Angle (°)84.26(5)

Spectroscopic Probes of Coordination Environments (e.g., NMR, IR, UV-Vis, EPR)

The coordination behavior of this compound (5-HP) with various metal ions has been extensively investigated using a suite of spectroscopic techniques. These methods provide critical insights into the ligand's binding modes, the geometry of the resulting metal complexes, and the electronic structure of the metal center. Typically, 5-HP acts as a tridentate ligand, coordinating to metal ions through the pyridyl nitrogen, the azomethine nitrogen, and the thione/thiolate sulfur atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental tool for confirming the coordination of 5-HP to a metal ion. The comparison between the IR spectrum of the free ligand and its metal complexes reveals characteristic shifts in vibrational frequencies of key functional groups.

ν(N-H) Vibrations: The N-H stretching bands in the free ligand, typically found around 3480-3288 cm⁻¹, often show a shift or change in intensity upon complexation, indicating the involvement of the hydrazinic nitrogen in the coordination or changes in hydrogen bonding. researchgate.netdalalinstitute.com

ν(C=N) Azomethine Vibration: A strong band corresponding to the azomethine (C=N) group appears in the 1680-1615 cm⁻¹ region in the free ligand. researchgate.netdalalinstitute.com Upon coordination to a metal ion through the azomethine nitrogen, this band typically shifts to a lower or higher frequency, confirming the nitrogen's role as a donor atom. researchgate.netnih.gov A shift to a higher frequency suggests an increase in the C=N bond order. dalalinstitute.com

ν(C=S) Thione Vibration: The band associated with the C=S stretching vibration, usually observed in the 850-792 cm⁻¹ range, is particularly indicative of coordination. nih.govnih.gov Upon complexation via the sulfur atom, this band shifts to a lower wavenumber (by 30-50 cm⁻¹). This shift is a clear indication of the sulfur atom's involvement in the metal-ligand bond. nih.gov The disappearance of this band, coupled with the appearance of a new band around 650-600 cm⁻¹ (attributable to ν(C-S)), suggests the deprotonation of the thioamide group and coordination in the thiolate form.

New Bands: The formation of metal-ligand bonds is further confirmed by the appearance of new, weaker bands in the far-IR region of the spectra, which are assigned to metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) vibrations.

Vibrational Mode Typical Wavenumber (Free Ligand, cm⁻¹) Change Upon Complexation Reference
ν(N-H)3480 - 3288Shift in frequency or intensity change researchgate.netdalalinstitute.com
ν(C=N)1680 - 1615Shift to lower or higher frequency researchgate.netdalalinstitute.comnih.gov
ν(C=S)850 - 792Shift to lower frequency nih.govnih.gov
ν(M-N), ν(M-S)Not presentAppearance of new bands in far-IR

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly effective for studying the coordination of 5-HP with diamagnetic metal ions (e.g., Zn(II), Ni(II) in square planar geometry).

¹H NMR: In the proton NMR spectrum of the free ligand, the N-H protons of the hydrazinic and terminal amino groups appear as distinct signals. The hydrazinic -NH proton signal is particularly sensitive to the coordination environment. Upon deprotonation and coordination to a metal, this signal disappears. The chemical shifts of the aromatic protons on the pyridine ring are also affected by the coordination of the pyridyl nitrogen to the metal center. nih.gov

¹³C NMR: The carbon signals of the C=S and C=N groups are diagnostic in ¹³C NMR spectra. The C=S signal, typically found around 176-178 ppm in the free ligand, experiences a significant downfield shift upon coordination, confirming the involvement of the sulfur atom in bonding. nih.gov Similarly, the azomethine C=N carbon signal is also influenced by coordination.

Electronic (UV-Vis) Spectroscopy

The electronic spectra of 5-HP metal complexes provide valuable information about their geometry and the electronic transitions within the molecule.

Intraligand Transitions: In the UV region, the spectra are usually dominated by intense absorption bands corresponding to π → π* and n → π* electronic transitions localized within the aromatic pyridine ring and the thiosemicarbazone moiety. libretexts.org These bands often undergo a red or blue shift (hypsochromic or bathochromic shift) upon complexation due to the perturbation of the ligand's electronic system by the metal ion.

Charge Transfer Transitions: New bands that are absent in the free ligand's spectrum often appear in the visible region for complexes with transition metals. These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, often from the sulfur donor atom to the empty d-orbitals of the metal ion. nih.gov

d-d Transitions: For complexes of transition metals with unfilled d-orbitals (e.g., Fe(II/III), Co(II), Ni(II), Cu(II)), weak absorption bands may be observed in the visible or near-IR region. These bands correspond to d-d electronic transitions within the metal center. The energy and number of these bands are highly dependent on the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the identity of the metal ion, making them a powerful probe of the complex's structure. libretexts.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is specifically used to study complexes with unpaired electrons, such as those of Cu(II) and high-spin Fe(III). The EPR spectrum provides detailed information about the electronic ground state and the coordination environment of the paramagnetic metal ion. For instance, in polycrystalline Cu(II) complexes of similar thiosemicarbazones, axially symmetric EPR spectra are often observed. The calculated g-tensor components (g∥ and g⊥) can help distinguish between different geometries. For example, a g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, which is common for square planar or tetragonally distorted octahedral copper(II) environments.

Solution Speciation and Redox Properties of Metal Complexes

The biological activity and therapeutic potential of metal complexes of this compound are intrinsically linked to their behavior in aqueous solution, including the types of species formed (speciation) and their ability to undergo electron transfer reactions (redox properties).

Solution Speciation

The speciation of a metal complex in solution refers to the distribution of different chemical species as a function of conditions like pH, concentration, and the presence of other coordinating molecules. For 5-HP, which has multiple protonation sites, the pH of the solution is a critical factor.

In acidic solutions, the ligand is typically protonated. As the pH increases, the phenolic hydroxyl group and the hydrazinic N-H group can be deprotonated, influencing the chelation process. Potentiometric titrations and UV-Vis spectrophotometry are common techniques used to study these equilibria and determine the protonation constants (pKa) of the ligand and the stability constants (log β) of the resulting metal complexes.

Redox Properties

The redox properties of the metal complexes of 5-HP are crucial to their mechanism of action, particularly for those involving redox-active metals like iron and copper. Cyclic voltammetry (CV) is the primary technique used to investigate these properties. CV studies provide information on the formal reduction potentials (E°') of the M(III)/M(II) or M(II)/M(I) couples, the reversibility of the electron transfer process, and the stability of the electrochemically generated species.

Complex Type Redox Couple Typical Potential Range (V vs. SHE) Significance Reference
Iron ComplexesFe(III) / Fe(II)-0.3 to -0.6Potential for redox cycling and ROS generation nih.gov
Copper ComplexesCu(II) / Cu(I)VariableInfluences biological activity and stability nih.gov

Mechanistic Investigations of Biological Activities of 5 Hydroxypicolinaldehyde Thiosemicarbazone in Preclinical Models

Modulation of Cellular Metal Ion Homeostasis

5-Hydroxypicolinaldehyde (B1296277) thiosemicarbazone's biological activities are intrinsically linked to its potent ability to chelate metal ions, thereby disrupting the delicate balance of these essential elements within the cellular environment. This section delves into the compound's impact on intracellular iron and copper levels.

5-Hydroxypicolinaldehyde thiosemicarbazone is recognized as a powerful iron chelating agent. nih.gov The thiosemicarbazone moiety, characterized by the N-N-S donor system, readily forms stable complexes with iron, effectively sequestering it from biological availability. This chelation process is a cornerstone of its mechanism of action, leading to a state of functional iron deficiency within cells.

The disruption of iron homeostasis has several downstream consequences. Iron is a critical cofactor for numerous enzymes involved in vital cellular processes, including DNA synthesis and repair. By depleting the intracellular labile iron pool, this compound indirectly inhibits these irondependent enzymes. One of the most significant targets is ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides, the building blocks of DNA.

Furthermore, the chelation of intracellular iron can trigger cellular responses to iron deprivation. This includes the upregulation of proteins involved in iron uptake and transport in an attempt to restore normal iron levels. However, the high affinity of this compound for iron can overwhelm these compensatory mechanisms.

Aspect of Iron Homeostasis Effect of this compound Primary Mechanism
Intracellular Labile Iron PoolDepletionDirect chelation by the thiosemicarbazone moiety.
Iron-Dependent EnzymesInhibitionSequestration of iron cofactors essential for enzyme activity.
Cellular Iron TransportPotential UpregulationCompensatory response to perceived iron deficiency.

In addition to iron, thiosemicarbazones, including likely this compound, can interact with and perturb cellular copper metabolism. mdpi.com Copper is another essential transition metal involved in a myriad of cellular functions, including mitochondrial respiration, antioxidant defense, and signaling pathways.

Moreover, the formation of copper complexes can influence the compound's cellular uptake and localization. The lipophilicity of the copper-thiosemicarbazone complex may be altered compared to the free ligand, potentially enhancing its ability to cross cellular membranes and accumulate in specific organelles, such as mitochondria. This targeted accumulation can amplify its disruptive effects on copper-dependent processes within these compartments. The interaction with copper is also thought to play a role in the inhibition of certain enzymes, such as topoisomerases. nih.gov

Aspect of Copper Metabolism Effect of this compound Primary Mechanism
Intracellular Copper LevelsSequestration and Complex FormationChelation of copper ions.
Redox CyclingInduction of Reactive Oxygen Species (ROS)Formation of redox-active copper-thiosemicarbazone complexes.
Cellular SignalingPerturbationInterference with copper-dependent signaling pathways.

Enzyme Inhibition Profiles

The biological activity of this compound is further defined by its ability to inhibit a range of key cellular enzymes. This inhibition is often, but not exclusively, linked to its metal-chelating properties.

Ribonucleotide reductase (RNR) is a primary and well-established target of thiosemicarbazones. mdpi.com This enzyme is crucial for the de novo synthesis of deoxyribonucleotides, a rate-limiting step in DNA replication and repair. The catalytically active form of the R2 subunit of RNR contains a binuclear iron center that stabilizes a tyrosyl free radical, which is essential for the enzyme's catalytic activity.

This compound, through its potent iron-chelating properties, is thought to inactivate RNR by destroying this essential tyrosyl free radical. ashpublications.org By sequestering the iron from the R2 subunit, the radical is quenched, and the enzyme is rendered inactive. This leads to a depletion of the deoxyribonucleotide pool, causing an arrest of the cell cycle, typically in the S-phase, and subsequent inhibition of cell proliferation. nih.gov While specific isoform specificity for this compound has not been detailed, thiosemicarbazones are known to target the R2 subunit of human RNR.

Beyond RNR, thiosemicarbazones have been shown to inhibit other key enzymes, and it is plausible that this compound shares some of these activities.

Topoisomerase II: Metal complexes of thiosemicarbazones have demonstrated significant inhibitory activity against topoisomerase II. nih.govmdpi.com This enzyme is vital for managing DNA topology during replication and transcription. Inhibition of topoisomerase II leads to DNA strand breaks and the induction of apoptosis. The mechanism of inhibition is believed to involve the interaction of the metal-thiosemicarbazone complex with the enzyme-DNA complex. researchgate.net

Xanthine Oxidase: Certain thiosemicarbazone derivatives have been investigated as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and the production of uric acid. The inhibitory mechanism is thought to involve the binding of the thiosemicarbazone to the molybdenum center in the enzyme's active site.

Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a key role in melanin biosynthesis. Thiosemicarbazones can inhibit tyrosinase, likely through the chelation of the copper ions in the active site, thereby preventing the catalytic conversion of tyrosine to melanin precursors.

Glycogen Synthase Kinase-3 Beta (GSK-3β): Currently, there is a lack of specific research data linking this compound to the inhibition of Glycogen Synthase Kinase-3 Beta.

Enzyme Putative Inhibitory Mechanism of Thiosemicarbazones
Ribonucleotide Reductase (RNR)Chelation of iron from the R2 subunit, leading to the destruction of the tyrosyl free radical.
Topoisomerase IIInteraction of metal-thiosemicarbazone complexes with the enzyme-DNA complex.
Xanthine OxidaseBinding to the molybdenum center in the active site.
TyrosinaseChelation of copper ions in the active site.

Cellular Pathway Interference and Responses

The multifaceted interactions of this compound at the molecular level culminate in the perturbation of several critical cellular pathways, ultimately leading to cellular stress and programmed cell death.

The generation of reactive oxygen species (ROS) through the redox cycling of metal complexes, particularly copper, is a significant consequence of thiosemicarbazone treatment. nih.gov This increase in ROS can overwhelm the cell's antioxidant capacity, leading to oxidative stress. Oxidative stress, in turn, can cause damage to cellular components, including lipids, proteins, and DNA.

The combination of RNR inhibition, which stalls DNA replication, and the direct or indirect induction of DNA damage through ROS generation, creates a potent cytotoxic effect. Cells respond to this damage by activating cell cycle checkpoints and DNA repair pathways. However, if the damage is too extensive, these mechanisms can be overwhelmed, leading to the initiation of apoptosis.

Thiosemicarbazones have been shown to induce apoptosis through both intrinsic and extrinsic pathways. mdpi.com The induction of oxidative stress can lead to mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway. Furthermore, the cellular stress and DNA damage can trigger signaling cascades that lead to the activation of caspases, the executioner enzymes of apoptosis. Some studies suggest that this can occur through p53-independent pathways. nih.gov

Mechanisms of Apoptosis Induction in Target Cells

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. For this compound, it is generally understood that its mode of action involves the inhibition of DNA polymerase, which leads to the cessation of DNA replication and ultimately, cell death nih.gov. However, the precise signaling pathways and molecular players involved in the apoptotic cascade initiated by this specific compound are not well-documented.

In the broader context of thiosemicarbazones, apoptosis is often triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways typically involve the activation of caspases, a family of proteases that execute the apoptotic process, and the modulation of pro- and anti-apoptotic proteins from the Bcl-2 family. Some studies on other thiosemicarbazone derivatives have suggested a p53-independent mechanism of apoptosis, which is significant for cancers with mutated or non-functional p53. However, without specific studies on this compound, it is difficult to definitively attribute these mechanisms to this particular agent.

Effects on Cell Cycle Progression and Cell Cycle Arrest Pathways

The ability of a compound to interfere with the cell cycle is a crucial aspect of its antiproliferative activity. Certain thiosemicarbazone derivatives have been shown to induce cell cycle arrest at different phases, such as G1, S, or G2/M, thereby preventing cancer cells from dividing and proliferating. This arrest is often mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).

Unfortunately, there is a lack of specific research data detailing the effects of this compound on cell cycle progression and the associated arrest pathways in cancer cells. Elucidating whether this compound induces a specific cell cycle checkpoint arrest and identifying the molecular machinery it perturbs would be a significant step forward in understanding its anticancer profile.

Generation of Reactive Oxygen Species (ROS) and Associated Oxidative Stress Responses

A common mechanism of action for many anticancer compounds, including several thiosemicarbazones, is the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can induce cellular damage and trigger apoptosis when their levels exceed the cell's antioxidant capacity. This induction of oxidative stress can be a potent and selective way to target cancer cells, which often have a compromised redox balance compared to normal cells.

Impact on Mitochondrial Function and Bioenergetics

Mitochondria play a central role in both cellular metabolism and the regulation of apoptosis. Disruption of mitochondrial function, including the loss of mitochondrial membrane potential and the inhibition of cellular respiration, is a key event in the intrinsic apoptotic pathway.

The impact of this compound on mitochondrial function and bioenergetics has not been specifically investigated. Research in this area would be critical to determine if the compound directly targets mitochondria and to what extent mitochondrial dysfunction contributes to its cell-killing effects.

Antiproliferative Activity in Diverse In Vitro Cellular Models

The evaluation of a compound's ability to inhibit the growth of cancer cells is a fundamental step in preclinical drug development.

Cytotoxicity and Growth Inhibition Kinetics in Cancer Cell Lines

Due to the lack of specific data for this compound, a representative data table for other thiosemicarbazone derivatives is provided below to illustrate the typical range of activities observed for this class of compounds.

Cell LineCompoundIC50 (µM)
HCT116 (Colon Cancer)Thiosemicarbazone Derivative A14.6
MCF-7 (Breast Cancer)Thiosemicarbazone Derivative B5.3
K562 (Leukemia)Thiosemicarbazone Derivative C12.8

Note: The data in this table is for illustrative purposes for other thiosemicarbazone derivatives and does not represent the specific activity of this compound.

Mechanisms Underlying Selective Antiproliferative Effects on Malignant Cells

An ideal anticancer agent should exhibit selective toxicity towards cancer cells while sparing normal, healthy cells. Some thiosemicarbazone derivatives have been reported to show such selectivity. The proposed mechanisms for this selectivity often revolve around the higher iron requirement of cancer cells, making them more susceptible to iron-chelating agents, and their altered redox state, which makes them more vulnerable to ROS-inducing compounds.

However, the specific mechanisms that might confer selective antiproliferative effects to this compound have not been elucidated. Research into its comparative effects on malignant and non-malignant cells, and the molecular basis for any observed selectivity, is a critical area for future investigation.

Preclinical In Vivo Efficacy Studies

Evaluation of Tumor Growth Inhibition in Xenograft Models

Preclinical evaluation of this compound, also identified as 5-HP or NSC-107392, has been conducted to determine its efficacy in inhibiting tumor growth in vivo. Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, serve as a crucial step in assessing the potential of novel therapeutic agents.

In a notable study, the antitumor activity of this compound was assessed in a human mammary carcinoma MX-1 xenograft model established in nude mice. The compound was administered intraperitoneally, and the primary endpoint was the change in tumor weight. The results from this in vivo screening demonstrated a dose-dependent inhibition of tumor growth. cancer.gov

Interactive Table: In Vivo Efficacy of this compound in Human Mammary Carcinoma MX-1 Xenograft Model. cancer.gov

Schedule (Route)VehicleDose (mg/kg/injection)Treated/Control (%)Observations
Q04DX003 (ip)Saline with Tween-80100.081.0Antitumor endpoint evaluated on day 38; 4/5 animals surviving.
Q04DX003 (ip)Saline with Tween-80200.046.0Antitumor endpoint evaluated on day 38; 5/5 animals surviving.
Q04DX003 (ip)Saline with Tween-80400.039.0Antitumor endpoint evaluated on day 38; 4/5 animals surviving.
Q04DX003 (ip)Saline with Tween-80800.073.0Antitumor endpoint evaluated on day 38; 4/5 animals surviving.

These findings indicate that this compound exhibits significant antitumor effects in this specific xenograft model, with the most substantial tumor growth inhibition observed at a dose of 400 mg/kg.

Analysis of Biomarkers of Response in Animal Models

The identification of biomarkers of response is essential for the clinical development of anticancer agents, as they can help in patient selection and monitoring treatment efficacy. For the broader class of thiosemicarbazones, one of the key mechanisms of action is their ability to chelate iron, leading to the generation of reactive oxygen species and subsequent cellular damage in cancer cells.

While specific biomarker studies for this compound in animal models are not extensively detailed in the available literature, research on other thiosemicarbazones, such as those of the di-2-pyridylketone thiosemicarbazone (DpT) class, has pointed to potential biomarkers. A significant molecular target that has been identified is the N-myc downstream-regulated gene 1 (NDRG1), a potent metastasis suppressor. The upregulation of NDRG1 has been observed following treatment with certain thiosemicarbazones and is considered a critical component of their anticancer and antimetastatic activity. This suggests that NDRG1 could serve as a potential biomarker of response for this class of compounds.

Further research is required to specifically investigate and validate biomarkers of response for this compound in preclinical animal models to better understand its molecular mechanism of action and to guide its potential clinical application.

Antimicrobial and Antiviral Activity Investigations

Thiosemicarbazones are a class of compounds known for their wide spectrum of biological activities, including antimicrobial and antiviral properties. mdpi.com The thiosemicarbazide (B42300) group (-NH-CS-NH-NH2) is crucial for these biological effects. mdpi.com

Mechanisms of Antibacterial Action against Specific Pathogens

The antibacterial activity of thiosemicarbazones is attributed to several mechanisms. One of the primary modes of action is the inhibition of essential bacterial enzymes. These can include enzymes involved in DNA synthesis and replication, such as thymidylate synthase, dihydrofolate reductase, and ribonucleotide reductase. By inhibiting these enzymes, thiosemicarbazones can effectively halt bacterial proliferation.

Another proposed mechanism is the disruption of the bacterial cell membrane, which leads to a loss of cellular integrity and ultimately results in cell death. The ability of thiosemicarbazones to chelate metal ions is also thought to contribute to their antibacterial effects, as these ions are essential for the function of many bacterial enzymes. Thiosemicarbazones have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Antifungal Properties and Targets

Similar to their antibacterial action, the antifungal properties of thiosemicarbazones are multifaceted. A key mechanism involves the disruption of the fungal cell membrane's function. mdpi.com This can lead to increased permeability and the leakage of essential intracellular components, culminating in fungal cell death.

Furthermore, thiosemicarbazones have been shown to inhibit protein synthesis in fungal cells, another critical process for their survival and growth. mdpi.com The effectiveness of these compounds has been demonstrated against various fungal pathogens, indicating their potential as broad-spectrum antifungal agents. mdpi.com

Antiviral Mechanisms and Host-Pathogen Interaction Modulation

The antiviral activity of thiosemicarbazones has been an area of significant research. For some derivatives, a key mechanism of action is the inhibition of viral RNA synthesis. By targeting this fundamental process of viral replication, these compounds can effectively block the propagation of the virus. This has been observed in studies against viruses such as the bovine viral diarrhea virus (BVDV), which is often used as a surrogate for the hepatitis C virus (HCV).

The isosteric replacement of certain chemical groups within the thiosemicarbazone structure has been shown to modulate both the antiviral potency and the cytotoxicity of these compounds. For instance, modifications to the heteroaromatic ketone portion of the molecule can significantly reduce toxicity to host cells while retaining or even enhancing the antiviral activity. This highlights the potential for chemical synthesis to optimize the therapeutic index of thiosemicarbazone derivatives as antiviral agents.

Metabolic Fate and Disposition in Preclinical Models (e.g., Glucuronidation and Elimination Pathways)

Comprehensive investigations into the metabolic fate and disposition of this compound in preclinical models have not been extensively reported in publicly available scientific literature. While the compound, also known as 5-hydroxy-2-formylpyridine thiosemicarbazone (5-HP), has been noted for its tumor-inhibitory properties, detailed studies elucidating its metabolic pathways, including key conjugation reactions such as glucuronidation and its routes of elimination from the body, remain largely uncharacterized.

Similarly, information regarding the elimination pathways of this compound in preclinical models is not described in the reviewed literature. Understanding the routes and rates of elimination is fundamental to characterizing the pharmacokinetic profile of a compound. Without such data, a complete picture of the absorption, distribution, metabolism, and excretion (ADME) of this compound cannot be constructed.

Further preclinical research is necessary to elucidate the metabolic fate and disposition of this compound. Such studies would be invaluable in understanding its pharmacokinetic behavior and would provide a more complete foundation for its potential therapeutic development.

Structure Activity Relationship Sar Studies of 5 Hydroxypicolinaldehyde Thiosemicarbazone Derivatives

Impact of Thiosemicarbazone Moiety Substitutions on Biological Potency and Selectivity

The thiosemicarbazone moiety is a critical pharmacophore, and substitutions, particularly on the terminal N4-nitrogen, can profoundly alter biological potency and selectivity. scispace.com Modifications at this position influence properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn affect target binding and cellular accumulation.

Research on related pyridine-3-carbaldehyde thiosemicarbazones demonstrated that the unsubstituted N4 derivative (with -NH2) exhibited the highest antiproliferative activity against a panel of human tumor cell lines, with IC50 values ranging from 3.36 to 21.35 μM. researchgate.net In contrast, derivatives with N4-substitutions, such as N4-methyl, N4-ethyl, and N4-phenyl, showed significantly lower activity (IC50 values often >100 μM). researchgate.net This suggests that for this particular scaffold, unsubstituted N4-amino and N4-imino groups may be crucial for optimal activity, potentially by participating in key hydrogen-bonding interactions with the biological target. researchgate.net

Conversely, studies on other thiosemicarbazone series have shown that introducing specific substituents can enhance activity. For instance, in a series of 2-acetylpyridine (B122185) thiosemicarbazones, N4-substitution was explored to modulate activity. nih.gov General SAR trends indicate that electron-donating substituents, like alkyl groups, can increase the electron density around the chelating atoms, potentially affecting the stability and redox potential of the resulting metal complexes. nih.gov The introduction of hydrophobic or electron-rich fragments, such as an aromatic system, at the N4 position has also been identified as a requirement for selectivity in certain biological systems. benthamopenarchives.com

The data below, derived from studies on analogous pyridine (B92270) thiosemicarbazone structures, illustrates the significant impact of N4-substitution on anticancer activity.

Compound SeriesN4-SubstituentEffect on PotencyExample IC50 Range (µM)Reference
Pyridine-3-carbaldehyde Thiosemicarbazones-H (unsubstituted)Most Potent3.36 - 21.35 researchgate.net
Pyridine-3-carbaldehyde Thiosemicarbazones-CH3 (methyl)Reduced Potency> 500 researchgate.net
Pyridine-3-carbaldehyde Thiosemicarbazones-C2H5 (ethyl)Reduced Potency> 400 researchgate.net
Pyridine-3-carbaldehyde Thiosemicarbazones-C6H5 (phenyl)Reduced Potency> 100 researchgate.net

Influence of Pyridine Ring Modifications on Coordination Behavior and Cellular Uptake

Modifications to the pyridine ring are a key strategy for fine-tuning the electronic properties and reactivity of the resulting metal complexes, often without altering the fundamental coordination geometry. nih.gov The pyridine nitrogen is essential, serving as one of the three donor atoms in the characteristic N,N,S tridentate chelation that defines this class of compounds. core.ac.uk

The 5-hydroxy group in 5-Hydroxypicolinaldehyde (B1296277) thiosemicarbazone is an electron-donating group. Such substituents can increase the electron density at the pyridine nitrogen, thereby strengthening its coordination to a metal center. This can lead to more stable metal complexes. Studies on related pyridinophane macrocycles have shown a direct correlation between the electronic nature of pyridine ring substituents (from electron-donating to electron-withdrawing) and the redox potentials of their iron complexes. nih.gov Altering these electronic properties can directly impact the biological mechanism, for example, by modulating the redox cycling of the coordinated metal ion (e.g., Fe(III)/Fe(II)), which is thought to be a key part of their anticancer action. core.ac.uk

Correlation between Molecular Features and Metal Chelation Properties

The potent biological activity of 5-Hydroxypicolinaldehyde thiosemicarbazone is inextricably linked to its strong metal-chelating properties. core.ac.uk The key molecular features enabling this function are the specific arrangement of three donor atoms that form a stable tridentate complex with transition metal ions like iron and copper. core.ac.uknih.gov

The essential molecular features for chelation are:

Pyridine Ring Nitrogen (Npy): Provides the first coordination point.

Azomethine Nitrogen (N3): The imine nitrogen formed between the aldehyde and the thiosemicarbazide (B42300).

Thione/Thiolate Sulfur (S): The sulfur atom of the thiocarbonyl group.

Together, these form a stable (N,N,S) donor set that coordinates to a metal ion, creating two five-membered chelate rings. core.ac.ukresearchgate.net The thiosemicarbazone ligand can exist in a thione form, acting as a neutral tridentate ligand, or it can be deprotonated to the thiol form, acting as a monoanionic tridentate ligand, which often results in more stable complexes. scispace.com

The Hard and Soft Acids and Bases (HSAB) theory helps explain the metal selectivity. The (N,N,S) donor set is considered relatively soft, making it a highly efficient chelator for softer metal ions like Fe(II). core.ac.uk This contrasts with ligands possessing harder oxygen donors, which would preferentially coordinate with harder acids like Fe(III). core.ac.uk This ability to effectively bind and stabilize Fe(II) is central to the proposed mechanism of action involving the inhibition of iron-dependent enzymes like ribonucleotide reductase. nih.gov

Molecular FeatureRole in Metal ChelationSignificance
Pyridine NitrogenFirst donor atom (N) of the N,N,S setInitiates the tridentate coordination essential for high stability.
Azomethine NitrogenSecond donor atom (N) of the N,N,S setForms a stable five-membered chelate ring with the metal.
Thione/Thiolate SulfurThird donor atom (S) of the N,N,S setCompletes the tridentate coordination; can deprotonate to form a stronger anionic ligand. scispace.com
5-Hydroxy GroupElectron-donating substituent on the pyridine ringModulates the electronic properties of the ligand and the stability/redox potential of the metal complex.

Stereochemical Considerations and Their Effects on Ligand-Target Interactions

The stereochemistry of this compound plays a crucial role in defining the precise three-dimensional arrangement of its donor atoms, which is a prerequisite for effective metal chelation and subsequent interaction with biological targets.

The molecule possesses two key bonds that can exhibit geometric isomerism: the C2=N3 imine bond and the N2-C(S) amide bond. X-ray crystallography and NMR studies of related pyridine thiosemicarbazones consistently show that the molecule adopts an E conformation with respect to both the C=N and N-C(S) bonds in the solid state and in solution. researchgate.netresearchgate.net This specific E,E configuration places the pyridine nitrogen and the thione sulfur on opposite sides of the C=N bond, which is the required orientation for the N,N,S donor atoms to wrap around and coordinate to a single metal center in a facial, tridentate manner. nih.gov Any other conformation would sterically hinder the formation of the stable, planar, five-membered chelate rings that are the hallmark of these compounds.

While the parent this compound is achiral, the introduction of chiral centers through substitution on either the pyridine ring or the thiosemicarbazone moiety could lead to stereoisomers (enantiomers or diastereomers). Such chiral derivatives would be expected to exhibit stereoselective interactions with chiral biological macromolecules like enzymes and receptors. Although specific studies on chiral derivatives of 5-HP are not widely reported, the principle remains that the spatial orientation of functional groups is critical for ligand-target binding, and stereoisomers could display significant differences in biological potency and selectivity.

Computational and Theoretical Approaches in Research on 5 Hydroxypicolinaldehyde Thiosemicarbazone

Quantum Mechanical (QM) Calculations and Electronic Structure Analysis of the Ligand and Its Complexes

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of 5-Hydroxypicolinaldehyde (B1296277) thiosemicarbazone and its metal complexes. nih.gov These methods allow for the optimization of molecular geometries, providing theoretical bond lengths and angles that can be compared with experimental data from techniques like X-ray crystallography. nih.govmdpi.com Studies on related thiosemicarbazone complexes have shown excellent agreement between geometries optimized with DFT methods (e.g., B3LYP functional) and those determined experimentally. nih.govmdpi.com

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. nih.gov For thiosemicarbazone metal complexes, the HOMO is often located on the metal ion and the sulfur atom, while the LUMO may be centered on the ligand's pyridine (B92270) ring system. This distribution is key to understanding charge transfer processes and the reactivity of the complex. nih.gov Furthermore, QM calculations are used to determine various electronic properties such as ionization potential, electron affinity, and global hardness, which help in predicting the molecule's behavior in biological systems. nih.gov

Table 1: Representative Theoretical Electronic Properties of a Thiosemicarbazone Metal Complex (Illustrative Data)
ParameterValue (eV)Description
EHOMO-6.2Energy of the Highest Occupied Molecular Orbital
ELUMO-2.5Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)3.7Indicates chemical reactivity and stability
Electronegativity (χ)4.35Measure of the ability to attract electrons
Global Hardness (η)1.85Measure of resistance to charge transfer
Electrophilicity Index (ω)5.12Propensity of a species to accept electrons

Molecular Docking and Molecular Dynamics Simulations of Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For thiosemicarbazones, this method is widely used to identify potential biological targets and understand binding modes. mdpi.comnih.gov Studies on various thiosemicarbazone derivatives have explored their interactions with targets like topoisomerase IIβ, a key enzyme in DNA replication and a target for anticancer drugs. mdpi.comnih.gov Docking simulations reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. nih.govresearchgate.net For instance, the thiosemicarbazone moiety's NH groups and the pyridine nitrogen atom can act as hydrogen bond donors and acceptors, respectively, stabilizing the ligand-protein complex. mdpi.com

Following docking, Molecular Dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations provide a dynamic view of the interactions, allowing researchers to observe conformational changes in both the ligand and the protein upon binding. nih.govmdpi.com By calculating parameters such as the root-mean-square deviation (RMSD), researchers can confirm that the ligand remains stably bound within the active site. mdpi.com These simulations offer deeper insights into the structural fluctuations and the dynamic behavior of the complex, which are crucial for validating the docking results and understanding the mechanism of inhibition. mdpi.comnih.gov

Table 2: Example Molecular Docking Results for Thiosemicarbazone Analogues Against Topoisomerase IIβ (PDB: 3QX3)
CompoundDocking Score (kcal/mol)Key Interacting Residues
Analogue 1-9.4DT9, TYR62
Analogue 2-9.0DT9
Analogue 3-8.6TYR62
Etoposide (Reference)-8.2DT9, GLU52

Prediction of Binding Affinities and Pharmacophore Modeling for Target Identification

Predicting the binding affinity between a ligand and its target is a primary goal of computational drug design. Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method are often used in conjunction with MD simulations to calculate the free energy of binding. mdpi.com This provides a more accurate estimation of the ligand's potency compared to docking scores alone. These calculations help in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. mdpi.com

Pharmacophore modeling is another critical tool used for target identification and ligand-based drug design. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. nih.govbenthamdirect.com For thiosemicarbazones, pharmacophore models have been developed based on a set of known active compounds. benthamdirect.com These models can then be used as 3D queries to screen large chemical databases for novel molecules with the desired structural features, potentially leading to the discovery of new scaffolds or analogues with activity against the target of interest. nih.gov

Table 3: Common Pharmacophoric Features Identified for Biologically Active Thiosemicarbazones
Pharmacophoric FeatureDescriptionPotential Role in Binding
Hydrogen Bond Donor (HBD)Typically the N-H groups of the thiosemicarbazide (B42300) moietyForms hydrogen bonds with protein backbone or side chains
Hydrogen Bond Acceptor (HBA)The pyridine nitrogen and the thione sulfur (C=S)Accepts hydrogen bonds from amino acid residues
Aromatic Ring (AR)The pyridine ring of the picolinaldehyde scaffoldEngages in π-π stacking or hydrophobic interactions
Hydrophobic Feature (HY)Can be introduced via substituents on the aromatic ringOccupies hydrophobic pockets in the binding site

In Silico Screening and Virtual Drug Design Strategies for Novel Analogues

In silico screening, or virtual screening, leverages computational methods to search vast libraries of chemical compounds for molecules that are likely to bind to a drug target. benthamdirect.com This approach is significantly faster and more cost-effective than traditional high-throughput screening. For thiosemicarbazones, virtual screening can be performed using either ligand-based methods, such as searching for compounds that match a known pharmacophore, or structure-based methods, which involve docking entire databases (like the ZINC database) into the active site of a target protein. benthamdirect.com

The insights gained from QM calculations, docking, and MD simulations form the basis for rational, virtual drug design. researchgate.net By understanding the structure-activity relationships (SAR), chemists can computationally design novel analogues of 5-Hydroxypicolinaldehyde thiosemicarbazone with potentially improved properties. mdpi.com For example, if a specific hydrophobic pocket in the target's active site is identified, new analogues can be designed with appropriate substituents to fill that pocket, thereby increasing binding affinity. Computational tools can also predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to design compounds with better drug-like characteristics from the outset. nih.govnih.gov

Theoretical Characterization of Coordination Geometries and Electronic States of Metal Complexes

Theoretical methods are crucial for characterizing the coordination geometries and electronic states of metal complexes formed by this compound. mdpi.com Thiosemicarbazones are versatile ligands that can coordinate to metal ions in different modes, typically acting as bidentate (N,S) or tridentate (O,N,S or N,N,S) chelators. nih.govresearchgate.net DFT calculations can predict the most stable coordination geometry for a given metal ion, such as square planar for Ni(II) or distorted square planar for Cu(II). nih.govresearchgate.net

These calculations also provide a detailed description of the electronic states of the metal complexes. researchgate.net They can elucidate the nature of the metal-ligand bonds and describe charge transfer phenomena, such as Ligand-to-Metal Charge Transfer (LMCT). nih.gov Understanding the electronic structure is vital, as the biological activity of thiosemicarbazone complexes is often attributed to the properties of the complex rather than the free ligand. The metal ion can significantly alter the electronic properties, lipophilicity, and reactivity of the ligand, enhancing its therapeutic potential. benthamopenarchives.com

Advanced Research Applications and Future Directions

Development of 5-Hydroxypicolinaldehyde (B1296277) Thiosemicarbazone as a Chemical Probe for Biological Processes

The ability of 5-Hydroxypicolinaldehyde thiosemicarbazone to bind with metal ions, especially iron, makes it a valuable tool for studying biological processes where these metals play a crucial role. nih.gov As a chemical probe, it can be utilized to investigate the impact of metal ion fluctuation and dysregulation in various cellular activities.

One of the primary mechanisms of action for thiosemicarbazones is their interaction with endogenous metal ions like iron and copper. nih.gov This interaction is fundamental to their anticancer activity, which often involves the inhibition of metalloenzymes essential for cancer cell proliferation. The N,N,S-chelating moiety within the thiosemicarbazone structure allows for the formation of stable complexes with these metal ions. nih.gov

The development of fluorescent thiosemicarbazone derivatives has further enhanced their utility as chemical probes. These fluorescent sensors can provide real-time visualization and quantification of metal ions within biological systems, offering insights into metal homeostasis and its role in disease. researchgate.net For instance, quinoline-derivatized thiosemicarbazones have been designed as colorimetric and fluorescent sensors for the detection of copper ions in aqueous solutions. researchgate.net This principle can be applied to this compound to develop probes for monitoring intracellular iron pools and their dynamics.

The following table summarizes the characteristics of thiosemicarbazones as chemical probes:

FeatureDescriptionResearch Application
Metal Chelation Binds to endogenous metal ions such as Fe(II/III), Cu(II), and Zn(II).Investigating the role of metals in enzymatic reactions and cellular signaling.
Fluorescence Potential Can be chemically modified to create fluorescent sensors.Real-time imaging and quantification of metal ions in living cells.
Biological Activity Can modulate the activity of metalloenzymes.Probing the function of specific enzymes in disease pathways.

Potential in Targeted Drug Delivery Systems for Enhanced Specificity

A significant challenge in the clinical application of thiosemicarbazones is their often-low aqueous solubility and non-specific biodistribution. To overcome these limitations, researchers are exploring the integration of this compound into targeted drug delivery systems. These systems aim to enhance the compound's therapeutic index by increasing its concentration at the disease site while minimizing exposure to healthy tissues.

Nano-formulations represent a promising approach for the targeted delivery of thiosemicarbazones. Encapsulating these compounds within nanoparticles can improve their solubility, stability, and pharmacokinetic profile. For instance, loading thiosemicarbazone complexes into nanoparticles can facilitate their delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.

Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on cancer cells. This active targeting strategy can significantly improve the specificity of drug delivery. The development of a copper(II) complex based on specific amino acid residues of human serum albumin (HSA) nanoparticles is one such promising therapeutic strategy. globethesis.com

Exploration of Combination Therapeutic Strategies with Existing Agents

To enhance the therapeutic efficacy and overcome potential drug resistance, this compound is being investigated in combination with existing therapeutic agents. The rationale behind this approach is to target multiple cellular pathways simultaneously, leading to synergistic or additive anticancer effects.

Clinical trials involving Triapine, a related thiosemicarbazone, have shown positive results in treating cervical and vaginal cancers when co-administered with cisplatin (B142131) and radiochemotherapy. nih.gov This suggests that this compound could also exhibit synergistic effects when combined with platinum-based drugs or other DNA-damaging agents. The ability of thiosemicarbazones to inhibit DNA synthesis by targeting ribonucleotide reductase can complement the mechanism of action of DNA-damaging drugs. frontiersin.org

Moreover, some thiosemicarbazone metal complexes have been shown to overcome resistance to traditional chemotherapy drugs, providing a new strategy for treating drug-resistant tumors. frontiersin.org For example, certain platinum complexes of thiosemicarbazones have been found to reverse cisplatin resistance by inhibiting P-glycoprotein expression and reducing glutathione (B108866) levels in resistant cancer cells. globethesis.com

Combination AgentRationale for Combination with ThiosemicarbazonesPotential Outcome
Cisplatin Complementary mechanisms of action (DNA damage and inhibition of DNA synthesis).Synergistic anticancer activity and overcoming cisplatin resistance.
Radiotherapy Thiosemicarbazones can act as radiosensitizers by depleting intracellular antioxidant pools.Enhanced tumor cell killing by radiation.
Targeted Therapies Targeting different oncogenic pathways simultaneously.Increased therapeutic efficacy and reduced likelihood of resistance.

Analytical Chemistry Applications (e.g., detection and quantification of metal ions)

The strong metal-chelating properties of this compound make it a promising candidate for applications in analytical chemistry, particularly for the detection and quantification of metal ions. The formation of a complex between the thiosemicarbazone and a metal ion often results in a distinct color change or a change in fluorescence, which can be measured using spectrophotometric or fluorometric techniques.

Thiosemicarbazone derivatives have been successfully employed as colorimetric and fluorescent sensors for various metal ions. For example, a simple quinoline-derivatized thiosemicarbazone has been developed for the relay recognition of Cu2+ and sulfide (B99878) in aqueous solutions. researchgate.net Similarly, salicylaldehyde-derived thiosemicarbazones exhibit distinct photophysical and chromogenic properties upon interaction with specific metal ions. researchgate.net

These chemosensors offer high sensitivity and selectivity, allowing for the detection of trace amounts of metal ions in environmental and biological samples. The development of this compound-based sensors could provide a cost-effective and efficient method for monitoring metal ion pollution or studying metallomics in biological systems.

Identification of Unexplored Therapeutic Areas and Disease Models

While the primary focus of research on this compound has been on its anticancer properties, its fundamental mechanism of action—metal ion chelation—suggests its potential in other therapeutic areas. Dysregulation of metal homeostasis is implicated in a range of diseases, opening up new avenues for the application of this compound.

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the pathological aggregation of proteins and elevated levels of oxidative stress associated with transition metal dyshomeostasis. nih.gov Bis(thiosemicarbazone) metal complexes, which can cross the blood-brain barrier and deliver bioavailable metal intracellularly, have shown therapeutic potential in animal models of these diseases. nih.gov This suggests that this compound could be repurposed for the treatment of neurodegenerative disorders by restoring metal balance in the brain.

Furthermore, the iron-chelating properties of this compound, which were investigated in a clinical trial for leukemia, could be relevant for other iron-overload disorders. nih.gov The broad biological activities of thiosemicarbazones, including antifungal, antiviral, and antibacterial properties, also warrant further investigation in the context of infectious diseases.

Challenges and Opportunities in the Translational Research of Thiosemicarbazones

The translation of promising thiosemicarbazone compounds like this compound from preclinical research to clinical application is fraught with challenges. A major hurdle is the potential for drug resistance. Cancer cells can develop resistance to thiosemicarbazones through various mechanisms, including the efflux of the drug-metal complex by transporters like ABCC1. nih.gov

Another significant challenge is the pharmacokinetic properties of many thiosemicarbazones, including poor water solubility, which can limit their bioavailability and therapeutic efficacy. Overcoming these challenges requires the development of innovative drug delivery systems, as discussed earlier, and the design of new derivatives with improved physicochemical properties.

Despite these challenges, there are numerous opportunities in the translational research of thiosemicarbazones. The structural versatility of the thiosemicarbazone scaffold allows for the synthesis of a wide range of derivatives with tailored biological activities and improved drug-like properties. frontiersin.org The development of multimodal anticancer agents, such as sulfonamide-thiosemicarbazone hybrids that combine metal chelation with the inhibition of other cancer-related enzymes, represents a promising strategy. nih.gov

The following table outlines the key challenges and opportunities in this field:

ChallengesOpportunities
Drug resistance development.Design of novel derivatives to overcome resistance mechanisms.
Poor pharmacokinetic properties (e.g., low solubility).Utilization of nanocarriers and targeted delivery systems.
Potential for off-target toxicity.Development of highly selective, tumor-targeted compounds.
Understanding complex mechanisms of action.Elucidation of molecular targets to guide rational drug design.

Q & A

Q. What combination therapies enhance 5-HP’s efficacy while mitigating resistance?

  • Answer:
  • Chemotherapy synergy: Co-administer with cisplatin or doxorubicin; validate via Chou-Talalay combination index.
  • Iron modulation: Pre-treat with iron supplements to sensitize resistant cells or iron chelators (e.g., deferoxamine) to exacerbate iron starvation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.